molecular formula C7H5BrFNO B3032443 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone CAS No. 1807542-88-6

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone

Cat. No.: B3032443
CAS No.: 1807542-88-6
M. Wt: 218.02
InChI Key: XDGVMQPDGYNPGS-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 6-position of the pyridine ring, along with an ethanone group at the 2-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

1-(3-Bromo-6-fluoropyridin-2-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is not specified in the available resources. It’s possible that this compound could be used as a biochemical reagent , but the specific biochemical pathways it might interact with are not mentioned.

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone are not explicitly mentioned in the available resources. Given its potential use as a biochemical reagent , it could be of interest in various fields of chemical and pharmaceutical research. Further studies would be needed to explore its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:

    Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Fluorination: The brominated pyridine is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetylation: The final step involves the acetylation of the fluorinated bromopyridine using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 1-(3-Bromo-6-fluoropyridin-2-yl)ethanol.

    Oxidation: 1-(3-Bromo-6-fluoropyridin-2-yl)acetic acid.

Comparison with Similar Compounds

  • 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
  • 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
  • 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone

Comparison: 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence its reactivity, biological activity, and physicochemical properties compared to other similar compounds. For instance, the 6-fluoro substitution may enhance its electron-withdrawing effects, affecting its interaction with nucleophiles and its overall stability.

Properties

IUPAC Name

1-(3-bromo-6-fluoropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGVMQPDGYNPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264413
Record name Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807542-88-6
Record name Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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